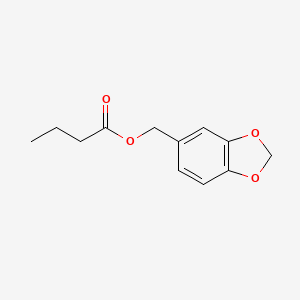

1,3-Benzodioxol-5-ylmethyl butanoate

Description

Properties

CAS No. |

6890-27-3 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl butanoate |

InChI |

InChI=1S/C12H14O4/c1-2-3-12(13)14-7-9-4-5-10-11(6-9)16-8-15-10/h4-6H,2-3,7-8H2,1H3 |

InChI Key |

JGTACHFOYJUNQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-5-ylmethyl butanoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-benzodioxol-5-ylmethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 1,3-benzodioxol-5-ylmethyl carboxylic acid.

Reduction: Formation of 1,3-benzodioxol-5-ylmethanol.

Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethyl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 1,3-benzodioxol-5-ylmethanol and butanoic acid, which may interact with various enzymes and receptors in biological systems. The aromatic benzodioxole moiety can also participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Ester Group Variants

- 1,3-Benzodioxol-5-ylmethyl acetate (Piperonyl acetate): The acetate ester (C₂H₃O₂⁻) is smaller and more volatile than butanoate, making it suitable for fragrance formulations.

- Butanoate vs. Benzoate Derivatives: The benzoate ester in the compound from introduces a bulkier aromatic group, likely enhancing UV stability and lipophilicity, which could improve bioavailability in drug formulations .

Bioactivity and Natural Sources

- Methyl 4-(2-octdecylcyclopropen-1-yl) butanoate: This Streptomyces-derived butanoate disrupts mycolate synthesis in Mycobacterium tuberculosis, highlighting the role of alkyl chain length (C4 in butanoate) in targeting bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1,3-Benzodioxol-5-ylmethyl butanoate, and how can reaction intermediates be characterized?

- Methodological Approach : Utilize esterification protocols between 1,3-benzodioxol-5-ylmethanol and butanoic acid derivatives (e.g., acid chlorides or anhydrides). Catalytic methods using DMAP or HOBt in DCM under inert conditions are common. Monitor reaction progress via TLC or HPLC. Intermediate characterization requires NMR (¹H/¹³C) and FTIR to confirm ester bond formation. For purification, employ column chromatography with gradient elution (hexane:ethyl acetate) .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodological Approach : Collect single-crystal X-ray diffraction data and process with SHELXT for structure solution. Use SHELXL for refinement, applying constraints for the benzodioxole and butanoate moieties. Validate hydrogen bonding networks via Olex2 or PLATON. ORTEP-3 can generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Approach : Follow GHS guidelines (if available) for storage and handling. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical help. Store in sealed containers at 0–6°C to prevent degradation. Ensure fume hoods are used during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to structurally related esters under oxidative conditions?

- Methodological Approach : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled oxygen flow. Compare decomposition profiles to methyl butanoate (see combustion studies in ). For gas-phase stability, use shock tube experiments coupled with GC-MS to identify degradation products (e.g., benzodioxole fragments, CO, CO₂). Kinetic modeling (e.g., CHEMKIN) can predict reaction pathways .

Q. What computational methods are suitable for predicting the hydrogen-bonding patterns of this compound in crystal lattices?

- Methodological Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize molecular geometry. Use graph set analysis (Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs). Validate predictions against experimental crystallographic data (e.g., C—H···O interactions in ). Mercury software can overlay computational and experimental packing diagrams .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Approach : Design kinetic experiments with varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via UV-Vis or NMR spectroscopy. Hammett plots can correlate substituent effects (σ values) with rate constants. Compare activation energies using Arrhenius plots derived from temperature-dependent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.